molecular formula C7H12O3 B1528632 3-Cyclopropyl-3-hydroxybutanoic acid CAS No. 65531-33-1

3-Cyclopropyl-3-hydroxybutanoic acid

Cat. No.: B1528632
CAS No.: 65531-33-1
M. Wt: 144.17 g/mol
InChI Key: JJFXQJBFHPQYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-3-hydroxybutanoic acid is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 . It is used for research purposes .


Synthesis Analysis

The synthesis of 3-Hydroxybutanoic acid and its derivatives has been a subject of research. One method involves the depolymerization of Poly[®-3-hydroxybutyric acid] (PHB) to produce ®-3-Hydroxybutanoic acid and its methyl ester . Another study discusses the chemical synthesis of functionalized atactic poly(3-hydroxybutanoic acid) and its copolymers .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, there are studies discussing the protodeboronation of alkyl boronic esters, which are valuable building blocks in organic synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxybutanoic acid, a related compound, include a boiling point of 223.46°C and a melting point of 33.91°C .

Scientific Research Applications

Novel Siderophores from Pseudomonas

Research has identified novel siderophores named ornibactins from strains of Pseudomonas cepacia. These siderophores are modified tetrapeptide siderophores containing sequences that incorporate 3-hydroxybutanoic acid among other acids. This demonstrates the application of 3-hydroxybutanoic acid derivatives in microbial iron acquisition, potentially impacting research on microbial metabolism and pathogenesis (Stephan et al., 2004).

Antifungal and Antibacterial Properties

Compounds including cyclopropyl amino acids derived from Amanita cokeri have shown toxicity towards various fungi and bacteria. This suggests potential antimicrobial applications of cyclopropyl-substituted hydroxybutanoic acids and their derivatives in developing new antifungal and antibacterial agents (Drehmel & Chilton, 2002).

Wine Aroma Precursors

The quantitative determination of hydroxy acids, including 3-hydroxybutanoic acid, in wines and other alcoholic beverages highlights their role as precursors to relevant aroma compounds. This application is crucial for the food and beverage industry, affecting flavor profile optimization and quality control (Gracia-Moreno et al., 2015).

Bio-production of Chemicals

3-Hydroxypropanoic acid (3-HP), closely related to 3-hydroxybutanoic acid, is used as a precursor in the production of various chemicals, including acrylic acid and bioplastics. Advances in metabolic engineering and synthetic biology have facilitated the bio-production of 3-HP, underscoring the potential of hydroxybutanoic acid derivatives in renewable resource-based chemical production (Jers et al., 2019).

Tissue Engineering Materials

Polyhydroxyalkanoates (PHA), including poly 3-hydroxybutyrate (PHB) and its copolymers, are used in various medical devices and tissue engineering applications due to their biodegradability and thermoprocessability. This demonstrates the role of 3-hydroxybutanoic acid derivatives in developing biomaterials for medical applications, ranging from sutures to scaffolds for tissue regeneration (Chen & Wu, 2005).

Safety and Hazards

The safety data sheet for 3-Hydroxybutyric acid indicates that it is toxic and can cause severe skin burns and eye damage. Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this substance .

Future Directions

The future directions for research on 3-Hydroxybutanoic acid and its derivatives could involve exploring their biodegradability in natural environments and their potential use as biodegradable substitutes for conventional plastics .

Properties

IUPAC Name

3-cyclopropyl-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(10,4-6(8)9)5-2-3-5/h5,10H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFXQJBFHPQYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C1CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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